molecular formula C42H44N2O2 B12386879 Cy7.5-COOH

Cy7.5-COOH

Cat. No.: B12386879
M. Wt: 608.8 g/mol
InChI Key: ZVTRYGHHODCVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cy7.5-COOH, also known as Cyanine 7.5 Carboxylic Acid, is a near-infrared fluorescent dye. This compound is part of the cyanine dye family, which is characterized by its ability to absorb and emit light in the near-infrared region. This compound is particularly valued for its high fluorescence quantum yield, excellent water solubility, and ability to reduce autofluorescence in biological samples, making it ideal for various imaging applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy7.5-COOH typically involves the condensation of a heptamethine cyanine dye with a carboxylic acid group. The process begins with the preparation of the heptamethine cyanine core, which is achieved through the reaction of a quaternary ammonium salt with a suitable aldehyde under basic conditions. The resulting intermediate is then reacted with a carboxylic acid derivative to introduce the carboxyl functional group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .

Mechanism of Action

The mechanism of action of Cy7.5-COOH involves its ability to absorb light in the near-infrared region and emit fluorescence. The carboxyl group allows for easy conjugation to biomolecules, enabling targeted imaging and detection. The polymethine chain of the dye facilitates the transfer of energy, resulting in high fluorescence quantum yield . The dye’s interaction with thiol groups can lead to photoswitching, which is useful in super-resolution microscopy .

Properties

Molecular Formula

C42H44N2O2

Molecular Weight

608.8 g/mol

IUPAC Name

6-[(2E)-1,1-dimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indol-3-yl]hexanoate

InChI

InChI=1S/C42H44N2O2/c1-41(2)36(43(5)34-27-25-30-18-13-15-20-32(30)39(34)41)22-10-7-6-8-11-23-37-42(3,4)40-33-21-16-14-19-31(33)26-28-35(40)44(37)29-17-9-12-24-38(45)46/h6-8,10-11,13-16,18-23,25-28H,9,12,17,24,29H2,1-5H3

InChI Key

ZVTRYGHHODCVDY-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=CC=C4C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C

Origin of Product

United States

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